Regioisomeric Specificity of 2,5-Dimethylphenyl Substituent
The 2,5-dimethylphenyl substitution pattern of the target compound represents a specific regioisomeric choice within the dioxo-imidazolidine acetamide SAR. The closest commercially referenced analogs include the 2,4-dimethylphenyl isomer and the mono-methyl o-tolyl and m-tolyl variants [1]. In the parent patent family US8420681B2, the N-aryl substituent is a critical determinant of SOAT-1 inhibitory potency, with tolyl-substituted examples exhibiting IC50 values spanning from 31 nM to 1,187 nM in the HepG2 ACAT-1 fluorescence assay [2]. Although no intra-patent head-to-head data exist for the 2,5-dimethylphenyl variant specifically, the 2,5-substitution pattern introduces a distinct steric and electronic environment at the amide linkage compared to the more extensively characterized 4-substituted and mono-substituted phenyl analogs [1].
| Evidence Dimension | Aryl substitution pattern and predicted steric/electronic profile at the acetamide N-aryl position |
|---|---|
| Target Compound Data | 2,5-dimethylphenyl substituent (methyl groups at ortho and meta positions relative to the amide attachment point); computed XLogP3 = 2.4, TPSA = 78.5 Ų |
| Comparator Or Baseline | 2,4-dimethylphenyl isomer (methyl groups at ortho and para positions); o-tolyl analog (single ortho-methyl); m-tolyl analog (single meta-methyl). Quantitative SOAT-1 IC50 data for these specific comparators are not available in the public domain. |
| Quantified Difference | No quantitative biological difference can be calculated from available public data. The substitution pattern difference is qualitative: 2,5- vs. 2,4- arrangement alters the projection of the methyl groups relative to the amide carbonyl, which may differentially affect hydrogen bonding with the target enzyme. |
| Conditions | Structural comparison based on 2D chemical structure analysis and computed molecular descriptors from PubChem (2024.11.20 release). |
Why This Matters
For laboratories conducting SAR studies on SOAT-1 inhibitors, the 2,5-dimethylphenyl variant fills a specific regioisomeric gap not represented by the more common 2,4- or 3,4-disubstituted analogs, making it a necessary compound for systematic exploration of the N-aryl binding pocket.
- [1] PubChem Compound databases for 2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)-N-(2,5-dimethylphenyl)acetamide (CID 7181115), 2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)-N-(2,4-dimethylphenyl)acetamide, 2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)-N-(o-tolyl)acetamide, and 2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)-N-(3-methylphenyl)acetamide. Accessed via NCBI/PubChem 2026. View Source
- [2] US Patent US8420681B2. Columns 24-25, Example 23: IC50 values for dioxo-imidazolidine compounds in HepG2 cell-based NBD-cholesterol ACAT-1 fluorescence assay. Compound (8): 31 nM; Compound (9): 100 nM; Compound (13): 60 nM; General Formula (I) class members: 1,187 nM. View Source
